molecular formula C8H14O3 B1487389 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde CAS No. 1999611-98-1

2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde

Cat. No. B1487389
M. Wt: 158.19 g/mol
InChI Key: XXSGPTCBTVHYFP-UHFFFAOYSA-N
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Description

2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.1950 .

Scientific Research Applications

Surface-mediated Self-coupling of Ethanol on Gold

Research by Liu et al. (2009) explored the transformation of ethanol to its carbonyl compounds, including acetaldehyde, on Au(111) surfaces. The study revealed that the product distribution strongly depends on the surface oxygen coverage, with ethoxy and acetate identified as key intermediates. This work provides insight into the mechanistic origins of gold-mediated oxidation of alcohols, which could be relevant for understanding reactions involving similar acetaldehyde derivatives (Liu et al., 2009).

Decomposition Kinetics of 2-alkoxypropionic Acids

Rotinov et al. (1999) analyzed the decomposition mechanism of 2-alkoxypropionic acids to form acetaldehyde, demonstrating a two-step process involving an elimination of the alkoxy substituent. This study's findings on reaction mechanisms and kinetics contribute to the broader understanding of acetaldehyde formation from similar structures (Rotinov et al., 1999).

Hydrogenation of Acetaldehyde on Au(111)

Meng et al. (2012) investigated the hydrogenation pathways of acetaldehyde on Au(111), proposing hydroxyethyl as an intermediate. This detailed study on surface species and reaction pathways might offer parallels to reactions involving related acetaldehyde structures (Meng et al., 2012).

Oxidation of Ethanol to Acetaldehyde

Gong and Mullins (2008) focused on the oxidative conversion of ethanol into acetaldehyde on Au(111), providing mechanistic details that might be applicable to understanding the reactivity of similar compounds in the presence of gold catalysts (Gong & Mullins, 2008).

Biodegradation Mechanisms of Linear Alcohol Ethoxylates

Huber et al. (2000) studied the anaerobic biodegradation mechanisms of linear alcohol ethoxylates, shedding light on the microbial attack on these molecules and potentially providing insights into the environmental fate and breakdown of related acetaldehyde derivatives (Huber et al., 2000).

Safety And Hazards

The safety data sheet for a related compound, acetaldehyde, indicates that it is extremely flammable and harmful if swallowed . It may cause respiratory irritation, is suspected of causing genetic defects, and may cause cancer .

properties

IUPAC Name

2-[2-(cyclopropylmethoxy)ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-3-4-10-5-6-11-7-8-1-2-8/h3,8H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSGPTCBTVHYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
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2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Reactant of Route 3
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Reactant of Route 4
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Reactant of Route 5
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Reactant of Route 6
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde

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